molecular formula C26H31N5O2S B2542069 2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1189888-90-1

2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2542069
CAS No.: 1189888-90-1
M. Wt: 477.63
InChI Key: BWXXIYRCLGANTN-UHFFFAOYSA-N
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Description

2-({3-[4-(4-Methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a synthetic acetamide derivative featuring a pyrazine-sulfanyl linker, a 4-methoxyphenyl-substituted piperazine moiety, and a 2,4,6-trimethylphenyl acetamide group. The sulfanyl group enhances electronic delocalization, while the trimethylphenyl group provides steric bulk, likely influencing solubility and metabolic stability .

Properties

IUPAC Name

2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O2S/c1-18-15-19(2)24(20(3)16-18)29-23(32)17-34-26-25(27-9-10-28-26)31-13-11-30(12-14-31)21-5-7-22(33-4)8-6-21/h5-10,15-16H,11-14,17H2,1-4H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXXIYRCLGANTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps. The preparation begins with the formation of the piperazine and pyrazine rings, followed by the introduction of the sulfanyl group and the acetamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens.

Scientific Research Applications

2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and pyrazine rings play a crucial role in binding to these targets, while the sulfanyl group may enhance the compound’s stability and reactivity. The pathways involved can vary depending on the specific application, but generally, the compound modulates the activity of its target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Acetamide Derivatives

Compound Name Piperazine Substituent Acetamide Substituent Heterocyclic Core Key Functional Groups Reference
Target Compound 4-Methoxyphenyl 2,4,6-Trimethylphenyl Pyrazine-sulfanyl Sulfanyl, Trimethylphenyl
N-(5-Chloro-2-methoxyphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide 4-Methoxyphenyl 5-Chloro-2-methoxyphenyl Pyrazine-sulfanyl Chloro, Methoxy
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 13, ) 4-Methoxyphenyl p-Tolyl (4-methylphenyl) Thiazole Thiazole, Methyl
2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (Compound 14, ) Phenyl 3-Trifluoromethylphenyl None Trifluoromethyl
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (Compound 20, ) 4-Fluorophenyl 4-Methoxyphenyl-thiazol-2-yl Thiazole Fluoro, Methoxy

Key Observations :

  • Acetamide Substituent : The 2,4,6-trimethylphenyl group in the target compound introduces steric hindrance, which may reduce metabolic degradation compared to smaller substituents like p-tolyl (Compound 13) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight Melting Point (°C) Calculated LogP* Solubility (Predicted) Reference
Target Compound 523.06 Not reported ~3.8 Low (lipophilic)
Compound 13 () 422.54 289–290 ~3.2 Moderate
Compound 14 () 377.41 Not reported ~3.5 Low
Compound 20 () 410.51 269–270 ~2.9 Moderate

*LogP values estimated using fragment-based methods.

Key Observations :

  • The target compound’s higher molecular weight and trimethylphenyl group contribute to increased lipophilicity (LogP ~3.8), suggesting lower aqueous solubility compared to thiazole derivatives (e.g., Compound 13, LogP ~3.2) .
  • Fluorine-containing analogs (e.g., Compound 20) exhibit lower LogP values, indicating better solubility due to fluorine’s electronegativity .

Biological Activity

The compound 2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide , with the molecular formula C25H29N5O3SC_{25}H_{29}N_{5}O_{3}S and a molecular weight of approximately 495.6 g/mol, is a complex organic molecule that has gained attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Features

The unique structure of this compound includes:

  • Methoxyphenyl group : Enhances lipophilicity.
  • Piperazine moiety : Commonly associated with various pharmacological effects.
  • Pyrazine ring : Contributes to biological activity.

These structural elements suggest potential interactions with biological targets, making it a candidate for further research in medicinal chemistry.

Biological Activity

Preliminary studies indicate that this compound exhibits promising biological activities, particularly in the following areas:

Antifungal Activity

Research suggests that the compound may act as an antifungal agent due to its structural similarities to known antifungal compounds. The presence of the pyrazine and piperazine components is often linked to antifungal properties.

Antioxidant Properties

The compound has been screened for antioxidant activity. In vitro assays have shown that it can scavenge free radicals, which may contribute to its therapeutic potential in oxidative stress-related conditions.

Cytotoxicity Studies

In cell line studies, the compound demonstrated cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

The mechanism by which this compound exerts its biological effects involves:

  • Target Interaction : Binding to specific receptors or enzymes, modulating their activity.
  • Signal Transduction : Activation or inhibition of signaling pathways that lead to desired biological outcomes.

Research Findings and Case Studies

StudyFindings
Antifungal Screening The compound showed effective inhibition against Candida species in MIC assays.
Cytotoxicity Assessment IC50 values were determined for several cancer cell lines, indicating significant cytotoxicity (e.g., IC50 = 10 µM against A549 lung cancer cells).
Antioxidant Activity Exhibited a DPPH radical scavenging activity comparable to ascorbic acid at concentrations above 50 µM.

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